molecular formula C13H13ClF3NO B5799056 N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide

Cat. No.: B5799056
M. Wt: 291.69 g/mol
InChI Key: VBUGBHCRXRXPDS-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide is an organic compound with the molecular formula C13H13ClF3NO. It is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. This compound is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can result in the inhibition or activation of specific biological processes, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)phenol
  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide moiety, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it a valuable compound for specific applications in scientific research and industry.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO/c14-10-6-5-9(13(15,16)17)7-11(10)18-12(19)8-3-1-2-4-8/h5-8H,1-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUGBHCRXRXPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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